

Application Notes and Protocols for Pyrazinamide- ^{13}C , ^{15}N Administration in Animal Models

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Compound of Interest

Compound Name: Pyrazinamide- ^{13}C , ^{15}N

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of stable isotope-labeled Pyrazinamide (Pyrazinamide- ^{13}C , ^{15}N) in animal models for pharmacokinetic and metabolism studies. The use of ^{13}C and ^{15}N labels allows for the precise tracing and quantification of the drug and its metabolites, distinguishing them from endogenous compounds.

Introduction

Pyrazinamide (PZA) is a crucial first-line antituberculosis drug.[1][2] Understanding its metabolic fate and pharmacokinetic profile is essential for optimizing dosing regimens and minimizing toxicity.[3][4] Stable isotope-labeled PZA, such as Pyrazinamide- ^{13}C , ^{15}N , serves as a powerful tool in these investigations. When administered to animal models, it enables the unambiguous identification and quantification of the drug and its metabolites using mass spectrometry, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5][6]

These notes provide a synthesized protocol based on established methodologies for administering PZA to animal models and the principles of stable isotope tracer studies.

Quantitative Data Summary

The following tables summarize typical dosages and pharmacokinetic parameters of unlabeled Pyrazinamide in various animal models, which can serve as a reference for designing studies with Pyrazinamide-¹³C,¹⁵N.

Table 1: Pyrazinamide Dosage in Different Animal Models

Animal Model	Dosage Range (mg/kg)	Route of Administration	Reference
Mouse	37.5 - 300	Oral gavage	[7]
Guinea Pig	75 - 600	Oral gavage	[7]
Rat	150 - 2000	Oral gavage	[1][8]
Rat	500	Oral gavage	[9]

Table 2: Pharmacokinetic Parameters of Pyrazinamide in Rats (150 mg/kg, oral)

Parameter	Value	Unit	Reference
t _{1/2} (half-life)	1.39 ± 0.04	hours	
Cumulative 48h Urine Excretion	82.6 ± 3.2	% of dose	
Cumulative 48h Feces Excretion	11.0 ± 1.3	% of dose	

Table 3: Major Metabolites of Pyrazinamide Identified in Rat Urine

Metabolite	Abbreviation	% of Administered Dose (0-6h)	Reference
Pyrazinoic acid	PA	25.4 ± 1.7	
5-hydroxypyrazinoic acid	5-HOPA	17.7 ± 1.2	
5-hydroxypyrazinamide	5-HOPZA	11.6 ± 0.8	

Experimental Protocols

This section outlines a detailed protocol for a pharmacokinetic study of Pyrazinamide-¹³C,¹⁵N in a rat model. This protocol can be adapted for other animal models with appropriate adjustments to dosage and sample collection volumes.

Animal Model and Housing

- Species: Wistar or Sprague-Dawley rats
- Sex: Male or female (note that gender differences in PZA metabolism have been observed [\[1\]](#))
- Weight: 200-250 g
- Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment. For urine and feces collection, house animals in metabolic cages.

Dose Preparation and Administration

- Dose Formulation:
 - Accurately weigh the required amount of Pyrazinamide-¹³C,¹⁵N.
 - Prepare a vehicle for administration. A common vehicle is a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

- Suspend the Pyrazinamide- ^{13}C , ^{15}N in the vehicle to the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 250g rat receiving 2.5 mL).
- Ensure the suspension is homogeneous by vortexing or sonicating before each administration.
- Dose Administration:
 - Administer the dose via oral gavage using a suitable gavage needle.
 - The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

Sample Collection

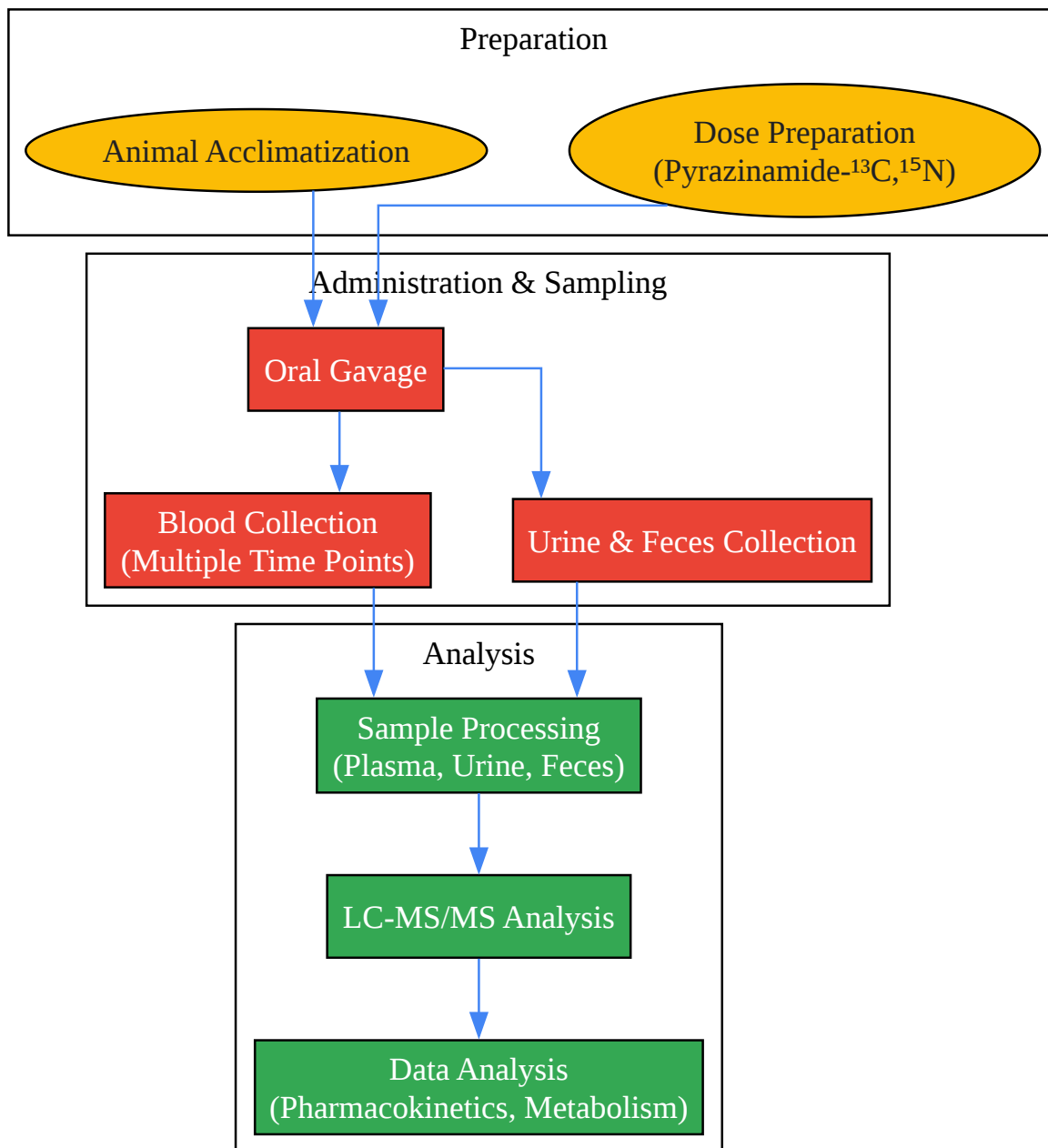
- Blood Sampling:
 - Collect blood samples (approximately 200-300 μL) from the tail vein or retro-orbital sinus at predetermined time points.[\[10\]](#)
 - Suggested time points for pharmacokinetic profiling: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[\[10\]](#)[\[11\]](#)
 - Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
 - Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.[\[10\]](#)
 - Store plasma samples at -80°C until analysis.
- Urine and Feces Collection:
 - House animals in metabolic cages for the collection of urine and feces.
 - Collect urine and feces at intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).
 - Measure the volume of urine and weigh the feces for each collection interval.
 - Store samples at -80°C until analysis.

Sample Analysis

- Sample Preparation:
 - Plasma: Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).[\[12\]](#) Vortex and centrifuge to pellet the precipitated proteins.
 - Urine: Dilute urine samples with an appropriate buffer or mobile phase.
 - Feces: Homogenize fecal samples in a suitable solvent, followed by extraction and centrifugation to clear the supernatant.
- Analytical Method:
 - Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Pyrazinamide- ^{13}C , ^{15}N and its expected metabolites. [\[4\]](#)[\[5\]](#)
 - The mass spectrometer should be operated in a mode that allows for the specific detection of the ^{13}C and ^{15}N -labeled parent drug and its metabolites, distinguishing them from their unlabeled counterparts.

Visualizations

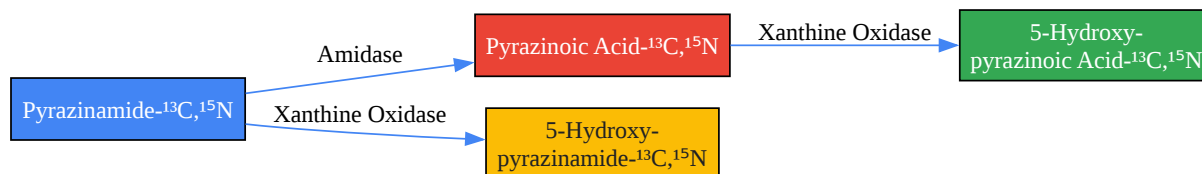
Experimental Workflow



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Caption: Workflow for Pyrazinamide-¹³C,¹⁵N administration and analysis.

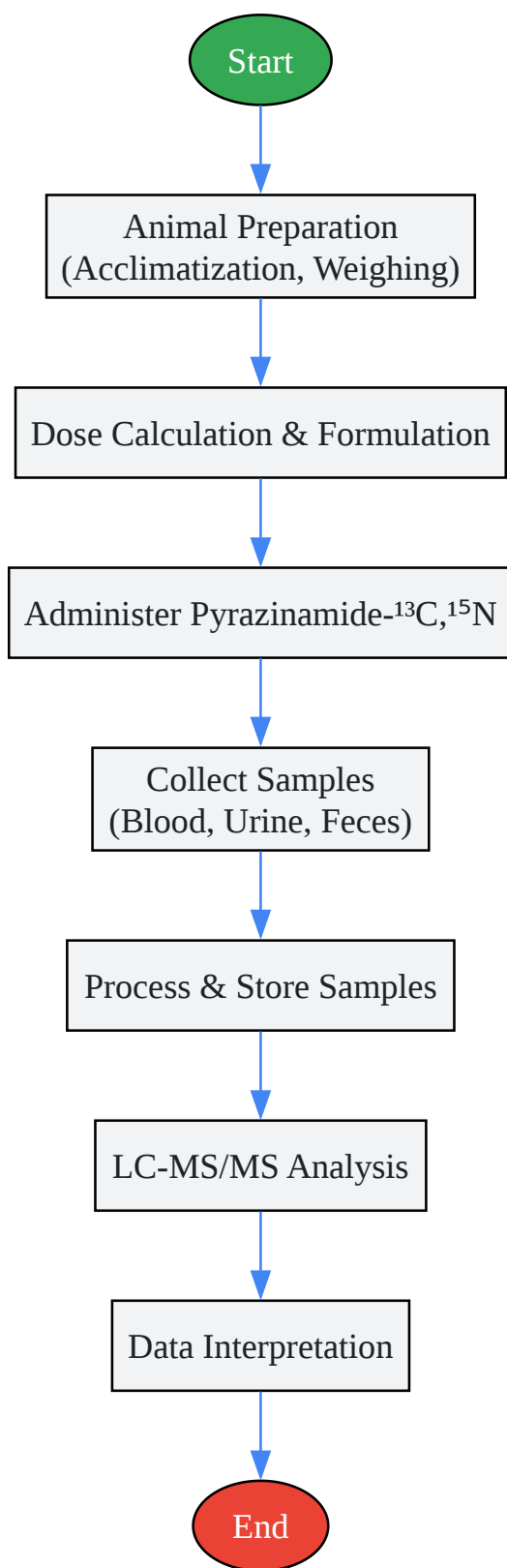
Metabolic Pathway of Pyrazinamide



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Caption: Proposed metabolic pathway of Pyrazinamide-¹³C,¹⁵N.

Logical Flow of the Protocol



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Caption: Step-by-step logical flow of the experimental protocol.

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- To cite this document: BenchChem. [Application Notes and Protocols for Pyrazinamide- ^{13}C , ^{15}N Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380957#protocol-for-pyrazinamide-13c-15n-administration-in-animal-models]

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